molecular formula C18H19NO4 B3155690 (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 807642-59-7

(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3155690
CAS No.: 807642-59-7
M. Wt: 313.3 g/mol
InChI Key: QRCJOGDGBXUHKG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry research.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

The synthesis of (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield the corresponding alcohols.

    Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce nitro or sulfonic acid groups.

    Condensation: The compound can participate in further condensation reactions to form more complex molecules, such as heterocyclic compounds.

Mechanism of Action

The biological activities of (E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. For example, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can be compared with other chalcones, such as:

    (E)-1-(4-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound has a hydroxyl group instead of an amino group, which may result in different biological activities and reactivity.

    (E)-1-(4-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: The presence of a nitro group can significantly alter the compound’s electronic properties and biological activities.

    (E)-1-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one: The methoxy group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-21-16-11-18(23-3)17(22-2)10-13(16)6-9-15(20)12-4-7-14(19)8-5-12/h4-11H,19H2,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOGDGBXUHKG-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC=C(C=C2)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=C(C=C2)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
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(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 6
(E)-1-(4-aminophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

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